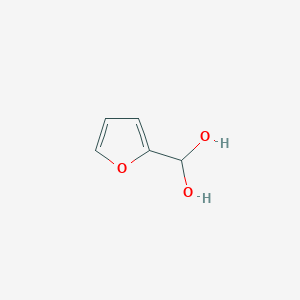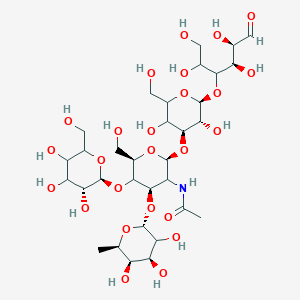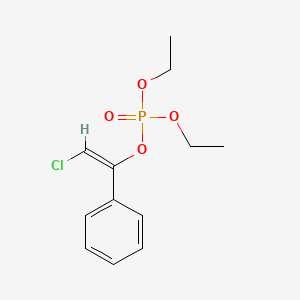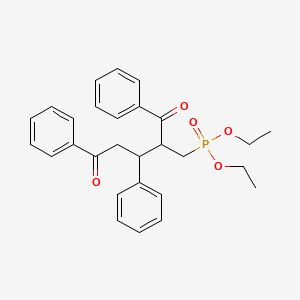
2-Fluoro-6-(pyridin-4-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-6-(pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C12H8FNO It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 2-position and a pyridin-4-yl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(pyridin-4-yl)benzaldehyde typically involves the introduction of the fluorine and pyridinyl groups onto the benzaldehyde core. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring. This can be followed by a coupling reaction to attach the pyridin-4-yl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
2-Fluoro-6-(pyridin-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: 2-Fluoro-6-(pyridin-4-yl)benzoic acid.
Reduction: 2-Fluoro-6-(pyridin-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Fluoro-6-(pyridin-4-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Fluoro-6-(pyridin-4-yl)benzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.
類似化合物との比較
Similar Compounds
- 2-Fluoro-4-(pyridin-4-yl)benzaldehyde
- 4-(2-Pyridyl)benzaldehyde
- 6-Fluoro-3-(pyridin-4-yl)benzo[d]isoxazole
Uniqueness
2-Fluoro-6-(pyridin-4-yl)benzaldehyde is unique due to the specific positioning of the fluorine and pyridinyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical synthesis and research applications.
特性
CAS番号 |
1214333-98-8 |
|---|---|
分子式 |
C12H8FNO |
分子量 |
201.20 g/mol |
IUPAC名 |
2-fluoro-6-pyridin-4-ylbenzaldehyde |
InChI |
InChI=1S/C12H8FNO/c13-12-3-1-2-10(11(12)8-15)9-4-6-14-7-5-9/h1-8H |
InChIキー |
KXCDPCMALOJCDA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)C=O)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-[(E)-(4-chlorophenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14134678.png)

![3-Amino-1-[3-(piperidin-1-yl)propyl]-1H-indazol-5-ol](/img/structure/B14134687.png)

![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(6-ethyl-1,3-benzothiazol-2-yl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B14134711.png)






![4-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B14134753.png)
![Methyl 6-chloro-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B14134759.png)

